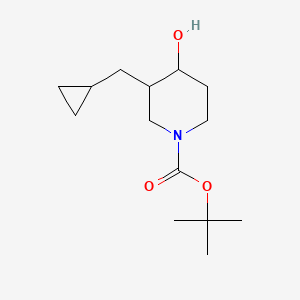

tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate, Mixture of diastereomers

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate, Mixture of diastereomers” is a complex organic compound. The term “diastereomers” refers to stereoisomers that are not mirror images of each other . They can have different physical properties and reactivity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl esters are commonly used in synthetic organic chemistry . The synthesis could involve the reaction of the corresponding carboxylic acid with tert-butanol in the presence of a catalyst .

Molecular Structure Analysis

The compound contains a cyclopropyl group, which is a three-membered ring, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The term “tert-butyl” refers to a substituent with the formula -C(CH3)3. The “3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate” part indicates the positions of the substituents on the piperidine ring.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ester group, the cyclopropyl group, and the piperidine ring. Ester groups can undergo reactions such as hydrolysis and reduction . Cyclopropyl groups can participate in ring-opening reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar ester group could influence its solubility in different solvents .

Applications De Recherche Scientifique

- The tert-butyl (tBu) group serves as an excellent probe for nuclear magnetic resonance (NMR) studies of large macromolecular assemblies. By attaching tBu groups to specific cysteines in proteins, researchers can observe sharp and intense tBu resonances. This approach has been used to analyze presynaptic complexes involved in neurotransmitter release, even at low micromolar concentrations .

- tert-Butanesulfinamide, an enantiopure compound, has become a gold standard in asymmetric N-heterocycle synthesis. Researchers have utilized it for the creation of chiral molecules, particularly via sulfinimines, over the last two decades .

- Tertiary butyl esters find extensive applications in synthetic organic chemistry. A straightforward method involves introducing the tert-butoxycarbonyl (Boc) group directly into various organic compounds. Flow microreactor systems have enabled this process, making it sustainable and efficient .

NMR Studies of Macromolecular Complexes

Asymmetric Synthesis via tert-Butanesulfinamide

Direct Introduction of tert-Butoxycarbonyl Group

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-7-6-12(16)11(9-15)8-10-4-5-10/h10-12,16H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZNBNKVMDYXJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CC2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2563459.png)

![Methyl 2-(1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate](/img/structure/B2563464.png)

![Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2563467.png)

![6-(2-methylbenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2563469.png)

![N-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyano-3-ethylaniline](/img/structure/B2563470.png)

![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2563477.png)

![Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563481.png)